molecular formula C12H12N2O B12919170 2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 49597-19-5

2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12919170
CAS No.: 49597-19-5
M. Wt: 200.24 g/mol
InChI Key: RBANFMSGVCDOCG-UHFFFAOYSA-N
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Description

2-Phenyl-4-(propan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound based on the pyrazol-3-one scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. The pyrazol-3-one core is a five-membered lactam ring containing two nitrogen atoms and one ketonic group, known for its diverse biological and pharmacological activities . This specific derivative features a phenyl substituent at the 2-position and an isopropylidene moiety at the 4-position, modifications that are strategically valuable for exploring structure-activity relationships. Pyrazolone derivatives are extensively investigated for their wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer activities . Compounds sharing this core structure, such as edaravone (a known neuroprotective agent), phenazone, and propyphenazone, have been widely used in research as antipyretics and analgesics, providing a strong foundation for the study of novel analogs . The research value of this compound lies in its potential as a key intermediate or target molecule in the synthesis of more complex heterocyclic systems for high-throughput screening and lead optimization in drug discovery campaigns. Researchers utilize such pyrazolone derivatives to develop new therapeutic agents for a range of conditions, from cerebral and myocardial ischemia to various infectious diseases . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

49597-19-5

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-phenyl-4-propan-2-ylidenepyrazol-3-one

InChI

InChI=1S/C12H12N2O/c1-9(2)11-8-13-14(12(11)15)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

RBANFMSGVCDOCG-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of phenylhydrazine with an appropriate diketone or ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating biological responses.

    Pathway Modulation: The compound can influence various biochemical pathways, resulting in its observed effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-3-one Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazol-3-ones are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Target Compound 2-Ph, 4-(propan-2-ylidene) C₁₂H₁₂N₂O Steric bulk, potential antioxidant
TSE-3 (5-isopropyl-2-phenyl-DHPO) 2-Ph, 5-isopropyl C₁₂H₁₄N₂O Anti-fibrotic activity
Edaravone (5-methyl-2-phenyl-DHPO) 2-Ph, 5-Me C₁₀H₁₀N₂O FDA-approved ALS treatment (antioxidant)
(Z)-4-(4-Cl-benzylidene)-5-Me-2-Ph-DHPO 2-Ph, 4-(4-Cl-benzylidene), 5-Me C₁₇H₁₃ClN₂O Enhanced lipophilicity, antimicrobial
Compound-1 () 2-Ac, 4-(2-NO₂-Ph-methylidene) C₁₃H₁₁N₃O₄ High polarity (NO₂), Rf = 0.7
Key Observations :

Substituent Position :

  • Substituents at position 4 (e.g., propan-2-ylidene, benzylidene) directly influence conjugation and π-electron delocalization in the pyrazol-3-one ring, altering UV-Vis absorption and redox properties.
  • Position 5 substituents (e.g., methyl, isopropyl) modulate steric effects and hydrogen-bonding capacity, impacting solubility and target binding .

Electronic and Steric Effects: Electron-withdrawing groups (e.g., NO₂ in Compound-1) increase polarity and reduce LogP, as seen in its high Rf value (0.7) . Aliphatic substituents (e.g., propan-2-ylidene) enhance hydrophobicity compared to aromatic groups like benzylidene .

TSE-3 (5-isopropyl) shows anti-fibrotic effects by modulating TGF-β/SMAD signaling, suggesting substituent bulk improves target selectivity .

Thermal Stability :

  • Derivatives with aromatic substituents (e.g., benzylidene) exhibit higher melting points (>170°C) due to π-stacking .
  • Aliphatic-substituted analogs (e.g., propan-2-ylidene) may have lower melting points but improved solubility in non-polar solvents.

Pharmacological Potential

  • Antimicrobial Activity : Schiff base derivatives (e.g., ) with thiazole substituents show MIC values as low as 15.28 x 10⁻³ µM/mL against Mycobacterium tuberculosis, highlighting the role of heterocyclic groups in enhancing efficacy .
  • Antioxidant Activity : Edaravone’s 5-Me group facilitates radical scavenging, while bulkier substituents (e.g., propan-2-ylidene) may improve membrane permeability .

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